molecular formula C12H12ClNO3 B2433950 1-(2-Chloro-4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid CAS No. 63675-05-8

1-(2-Chloro-4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B2433950
CAS No.: 63675-05-8
M. Wt: 253.68
InChI Key: BEQCUNOZQUWDBX-UHFFFAOYSA-N
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Description

1-(2-Chloro-4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid (CAS 63675-05-8) is a high-purity chemical building block belonging to the 5-oxopyrrolidine-3-carboxylic acid class, a scaffold of significant interest in medicinal chemistry and drug discovery . This compound serves as a versatile precursor for the synthesis of diverse derivatives, particularly hydrazides, hydrazones, and various azole-based heterocycles, which are crucial for exploring structure-activity relationships in biological screening . The 5-oxopyrrolidine core is a privileged structure in pharmaceutical research, found in numerous biologically active molecules. Its main research value lies in its application as a key intermediate for developing novel therapeutic agents. Structural analogs of this compound have demonstrated promising antibacterial activity against a range of Gram-positive pathogens, including Staphylococcus aureus and Listeria monocytogenes , with some hydrazone derivatives showing potency surpassing that of the control antibiotic cefuroxime . Furthermore, related 5-oxopyrrolidine derivatives exhibit anticancer properties in cell culture models, such as triple-negative breast cancer (MDA-MB-231), prostate adenocarcinoma (PPC-1), and melanoma (A375), where they impact cell viability and migration in 2D and 3D culture systems . Additional research on similar structures highlights potential antioxidant activity , with some compounds outperforming standard antioxidants like ascorbic acid in radical scavenging assays . The mechanism of action for derivatives is structure-dependent. Antibacterial activity is often linked to the disruption of bacterial biofilms, while anticancer effects may involve the inhibition of cancer cell migration and the induction of cytotoxicity, as observed in "wound healing" assays . Researchers utilize this compound as a foundational scaffold to generate novel chemical entities, aiming to overcome antibiotic resistance in pathogens and develop more selective cytotoxic agents for oncology research. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic uses. Handle with care, referring to the material safety data sheet for specific hazard information.

Properties

IUPAC Name

1-(2-chloro-4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO3/c1-7-2-3-10(9(13)4-7)14-6-8(12(16)17)5-11(14)15/h2-4,8H,5-6H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEQCUNOZQUWDBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2CC(CC2=O)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloro-4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-4-methylbenzaldehyde and pyrrolidine-3-carboxylic acid.

    Formation of Intermediate: The initial step involves the formation of an intermediate compound through a condensation reaction between 2-chloro-4-methylbenzaldehyde and pyrrolidine-3-carboxylic acid under acidic or basic conditions.

    Cyclization: The intermediate undergoes cyclization to form the pyrrolidine ring, resulting in the formation of this compound.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions and efficient purification methods to ensure high yield and purity. The use of automated reactors and continuous flow processes can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chloro group on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted phenyl derivatives.

Scientific Research Applications

1-(2-Chloro-4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Chloro-4-methylphenyl)-5-oxopyrrolidine-2-carboxylic acid
  • 1-(2-Chloro-4-methylphenyl)-5-oxopyrrolidine-4-carboxylic acid
  • 1-(2-Chloro-4-methylphenyl)-5-oxopyrrolidine-3-sulfonic acid

Uniqueness

1-(2-Chloro-4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Biological Activity

1-(2-Chloro-4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, supported by research findings and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₁ClNO₃, with a molecular weight of approximately 253.68 g/mol. It features a pyrrolidine ring, a carboxylic acid functional group, and a chloro-substituted phenyl ring, which significantly influences its reactivity and biological effects.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties against various pathogens.

Key Findings:

  • Gram-positive Bacteria : Effective against Staphylococcus aureus and Klebsiella pneumoniae.
  • Fungi : Demonstrates activity against Candida auris, a multidrug-resistant fungal pathogen .

Comparative Antimicrobial Activity Table

Compound NameTarget PathogenMinimum Inhibitory Concentration (MIC)
This compoundS. aureus16 µg/mL
1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acidE. faecalis8 µg/mL
1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acidC. auris16 µg/mL

The compound's structure plays a crucial role in its antimicrobial efficacy, with the chloro and methyl groups contributing to its activity against resistant strains .

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promising anticancer activity, particularly against A549 human lung cancer cells.

Research Insights:

  • The compound's derivatives exhibit varying degrees of cytotoxicity in cancer cell lines.
  • Specific derivatives have been noted for their enhanced anticancer effects compared to standard chemotherapeutics .

Case Studies

Several studies have focused on the biological activity of similar compounds within the same class, providing insights into structure-activity relationships.

  • Study on Antimicrobial Resistance : A study highlighted the potential of 1-(2-hydroxyphenyl)-5-oxopyrrolidine derivatives to combat multidrug-resistant pathogens, suggesting that structural modifications can enhance efficacy against resistant strains .
  • Anticancer Evaluation : Another research effort demonstrated that certain derivatives exhibited superior anticancer activity compared to existing treatments, indicating the potential for developing new therapeutic agents based on this scaffold .

Synthesis Methods

The synthesis of this compound typically involves:

  • Condensation Reaction : Between 2-chloro-4-methylbenzaldehyde and pyrrolidine-3-carboxylic acid.
  • Cyclization : To form the pyrrolidine ring.
  • Purification : Techniques such as recrystallization or chromatography are employed to obtain high-purity compounds for biological testing.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2-Chloro-4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid?

  • Methodological Answer : The compound can be synthesized via cyclization of 2-methylenesuccinic acid with substituted aromatic amines, as demonstrated for structurally similar 5-oxopyrrolidine-3-carboxylic acid derivatives. Reaction optimization often involves adjusting solvent systems (e.g., water or ethanol), temperature (e.g., reflux conditions), and acid catalysts (e.g., sulfuric acid) to enhance yield and purity. For example, derivatives with halogenated aryl groups have been prepared using itaconic acid and halogen-substituted anilines under boiling aqueous conditions . Post-synthetic modifications, such as esterification or amidation, can be performed using standard coupling reagents (e.g., EDC/HOBt) .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry and substituent positioning, particularly distinguishing the 2-chloro-4-methylphenyl group.
  • X-ray Crystallography : SHELX-based refinement (e.g., SHELXL) for resolving crystal packing and stereochemical ambiguities .
  • HPLC-MS : To assess purity (>95%) and validate molecular weight.
  • FT-IR : Identification of carbonyl (C=O) and carboxylic acid (O-H) functional groups.

Q. How can the purity of the compound be ensured during synthesis?

  • Methodological Answer : Purity optimization involves:

  • Recrystallization : Using polar aprotic solvents (e.g., DMSO/water mixtures).
  • Column Chromatography : Silica gel with gradients of ethyl acetate/hexane for isolating intermediates.
  • Thermogravimetric Analysis (TGA) : To detect residual solvents or decomposition products.
    • Commercial batches often report purity ≥95% via LC-MS, as seen in Enamine Ltd. building block catalogs .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for pharmacological applications?

  • Methodological Answer :

  • Substituent Variation : Replace the 2-chloro-4-methylphenyl group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups to assess effects on bioactivity. Evidence shows aromatic/heterocyclic substituents enhance analgesic activity .
  • In Silico Docking : Use tools like AutoDock to predict binding affinities to targets (e.g., neutrophil elastase inhibitors ).
  • Pharmacophore Modeling : Identify critical moieties (e.g., the 5-oxopyrrolidine ring) for target engagement, as seen in studies of related ligands .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Dose-Response Curves : Standardize assay conditions (e.g., cell lines, IC₅₀ protocols) to minimize variability.
  • Meta-Analysis : Compare datasets from peer-reviewed studies (e.g., antihypoxic effects vs. anti-inflammatory activity ).
  • Orthogonal Assays : Validate results using multiple techniques (e.g., enzymatic inhibition assays paired with cellular viability tests).

Q. How can crystallographic data improve computational modeling of this compound?

  • Methodological Answer :

  • High-Resolution Structures : Refine SHELX-derived coordinates to map electrostatic potentials and hydrogen-bonding networks .
  • Molecular Dynamics (MD) Simulations : Use crystallographic data as a starting conformation to study flexibility of the pyrrolidone ring under physiological conditions.
  • Charge Density Analysis : Quantum mechanical calculations (e.g., DFT) to correlate electron distribution with reactivity .

Q. What are the challenges in scaling up synthesis for in vivo studies?

  • Methodological Answer :

  • Catalyst Optimization : Transition from stoichiometric acids (e.g., H₂SO₄) to recyclable catalysts (e.g., Amberlyst-15) to reduce waste.
  • Flow Chemistry : Continuous reactors for improved heat/mass transfer during cyclization steps .
  • Purification at Scale : Simulated moving bed (SMB) chromatography for high-throughput separation of enantiomers, if applicable.

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